DE(isopropyl)tolterodine-5-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 313.39 g/mol. It is recognized for its role as a metabolite of tolterodine, a medication used primarily to treat overactive bladder symptoms. The compound's unique structure contributes to its interaction with muscarinic receptors, making it a subject of interest in pharmacological research.
DE(isopropyl)tolterodine-5-carboxylic acid can be synthesized through various chemical methods that modify tolterodine or its derivatives. It is often studied in the context of drug development and organic synthesis.
This compound is classified as a carboxylic acid and falls within the category of pharmaceutical intermediates. Its structural characteristics place it among compounds that interact with biological systems, particularly in the modulation of neurotransmitter activity.
The synthesis of DE(isopropyl)tolterodine-5-carboxylic acid can be achieved through several methods, including:
The industrial production often employs catalysts to enhance reaction efficiency and may involve large-scale oxidation processes. For instance, potassium permanganate is commonly used as an oxidizing agent in these reactions, while lithium aluminum hydride serves as a reducing agent when necessary.
The molecular structure of DE(isopropyl)tolterodine-5-carboxylic acid features a carboxylic acid functional group (-COOH) attached to an aromatic ring, which is substituted with an isopropyl group. This configuration contributes to its pharmacological properties.
The compound's molecular weight is 313.39 g/mol, and its structural formula can be represented as follows:
DE(isopropyl)tolterodine-5-carboxylic acid can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions—temperature, solvent choice, and catalysts—are crucial for achieving desired outcomes.
The mechanism of action for DE(isopropyl)tolterodine-5-carboxylic acid involves its interaction with muscarinic receptors in the bladder. As a competitive antagonist at these receptors, it inhibits bladder contraction, leading to reduced detrusor pressure. This action results in decreased urinary frequency, urgency, and incontinence .
DE(isopropyl)tolterodine-5-carboxylic acid is typically characterized by:
The chemical properties include:
Relevant data on solubility and stability are essential for applications in pharmaceuticals.
DE(isopropyl)tolterodine-5-carboxylic acid has several scientific uses:
Tolterodine undergoes extensive hepatic metabolism, primarily mediated by the CYP2D6 isoenzyme, generating several metabolites with distinct pharmacological profiles. DE(isopropyl)tolterodine-5-carboxylic acid emerges via a two-pronged metabolic pathway: oxidative dealkylation removing one isopropyl group from the amine nitrogen and subsequent oxidation of the 5-methyl group on the benzyl ring to a carboxylic acid functionality [1] [4]. This places it within the cascade terminating in pharmacologically inactive metabolites destined for renal excretion. Unlike tolterodine's primary active metabolite, 5-hydroxymethyl tolterodine—which exhibits equipotent muscarinic antagonism to the parent drug—DE(isopropyl)tolterodine-5-carboxylic acid demonstrates significantly attenuated receptor affinity [1] [3]. This loss of activity stems directly from its structural alterations: the charged carboxylic acid group disrupts the tertiary amine motif crucial for high-affinity binding to muscarinic receptors within the detrusor muscle [3] [4]. Consequently, while contributing minimally to the direct therapeutic effects on bladder contraction, its presence serves as a crucial biomarker of metabolic clearance. Its formation rate, particularly influenced by genetic polymorphisms in CYP2D6 (affecting ~7% of Caucasians as poor metabolizers), contributes to inter-individual variability in tolterodine's elimination half-life and overall exposure [1] [3]. Understanding its generation and kinetics is therefore integral to predicting tolterodine's duration of action and potential for accumulation, especially in patients with impaired metabolic or excretory function.
Table 2: Metabolic Pathway Context of DE(isopropyl)Tolterodine-5-Carboxylic Acid
Metabolite | Key Structural Features | Enzyme Involvement | Pharmacological Activity |
---|---|---|---|
Tolterodine (Parent) | Tertiary amine, 5-methyl phenol | CYP2D6 (Major) | High muscarinic antagonism |
5-Hydroxymethyl Tolterodine (DD 01) | Tertiary amine, 5-hydroxymethyl phenol | CYP2D6 | High muscarinic antagonism |
DE(isopropyl)Tolterodine-5-Carboxylic Acid | Secondary amine, 5-carboxylic acid | CYP-dependent oxidation | Negligible antagonism |
N-Dealkylated Metabolites | Primary/Secondary amines | CYP3A4, CYP2D6 | Low/Moderate activity |
The structure of DE(isopropyl)tolterodine-5-carboxylic acid provides a natural experiment revealing critical pharmacophores essential for muscarinic M3 receptor antagonism. Comparative analysis against tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, isolates the impact of specific modifications:
These structural deductions underscore why DE(isopropyl)tolterodine-5-carboxylic acid, despite retaining the core phenylpropylamine scaffold, functions as a pharmacological dead-end. Its existence and characterization provide empirical validation for structure-activity relationship (SAR) models of antimuscarinics, emphasizing the non-negotiable requirement for the unchanged tertiary amine and the detrimental effect of introducing strong electron-withdrawing/acidic groups like carboxylic acids near the aromatic pharmacophore. This knowledge directly informs medicinal chemistry efforts aimed at modifying tolterodine's scaffold to either enhance metabolic stability or tune receptor subtype selectivity while preserving essential pharmacophores.
Table 3: Impact of Structural Modifications on Muscarinic Receptor Affinity
Structural Feature | In Tolterodine/(R)-5-Hydroxymethyl Tolterodine | In DE(isopropyl)Tolterodine-5-Carboxylic Acid | Consequence for Muscarinic Antagonism |
---|---|---|---|
Amine Group | Tertiary amine (Diisopropyl) | Secondary amine (Isopropyl) | Reduced ionic bonding potential; Lower affinity |
Group at Position 5 (Benzene) | Methyl (Neutral, Lipophilic) | Carboxylic Acid (Charged (-), Hydrophilic) | Disruption of hydrophobic interactions; Potential repulsion |
Chirality at Propyl Chain | (R)-configuration optimal | (R)-configuration retained | Negated advantage due to other modifications |
Overall Lipophilicity | Moderate to High | Lower (due to COOH) | Altered membrane partitioning & binding kinetics |
DE(isopropyl)tolterodine-5-carboxylic acid exemplifies the critical need for comprehensive metabolite identification and characterization programs in drug development. While identified as inactive, several research imperatives remain:
The study of DE(isopropyl)tolterodine-5-carboxylic acid reinforces the principle that comprehensive metabolite profiling is indispensable, not only for safety assessment but also for fully understanding a drug's pharmacokinetics, sources of variability, and the true drivers of its pharmacological activity. This metabolite, though inactive, illuminates the metabolic fate of a widely used therapeutic agent and provides concrete structural insights crucial for future drug design.
Table 4: Key Research Imperatives for DE(isopropyl)Tolterodine-5-Carboxylic Acid
Research Imperative | Methodology | Expected Outcome |
---|---|---|
Quantitative Bioanalytical Assay Development | Synthesis of pure standard; LC-MS/MS method validation | Accurate PK/PD modeling; Biomarker identification |
Enzyme Reaction Phenotyping | In vitro incubations with human liver microsomes/ hepatocytes + specific CYP inhibitors/antibodies | Identification of primary CYP isoforms involved in formation |
Drug-Drug Interaction Assessment | In vitro inhibition/induction studies; Clinical DDI studies | Identification of drugs altering metabolite profile |
Population PK/PD in Special Groups | PK studies in renal/hepatic impairment; PGx analysis | Dosing adjustments for safety/efficacy optimization |
Receptor Binding/Biochemical Assays | Radioligand binding; Functional assays (e.g., GTPγS, calcium mobilization) | Confirmation of negligible receptor activity |
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3